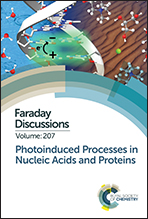A surface plasmon enabled liquid-junction photovoltaic cell
Faraday Discussions Pub Date: 2014-10-16 DOI: 10.1039/C4FD00185K
Abstract
Plasmonic nanosystems have recently been shown to be capable of functioning as photovoltaics and of carrying out redox photochemistry, purportedly using the energetic electrons and holes created following plasmonic decay as charge carriers. Although such devices currently have low efficiency, they already manifest a number of favorable characteristics, such as their tunability over the entire solar spectrum and a remarkable resistance to photocorrosion. Here, we report a plasmonic photovoltaic using a 25 μm thick electrolytic liquid junction which supports the iodide/triiodide (I−/I3−) redox couple. The device produces photocurrent densities in excess of 40 μA cm−2, an open circuit voltage (Voc) of ∼0.24 V and a fill factor of ∼0.5 using AM 1.5 G solar radiation at 100 mW cm−2. The photocurrent and the power conversion efficiency are primarily limited by the low light absorption in the 2-D gold nanoparticle arrays. The use of a liquid junction greatly reduces dielectric breakdown in the oxide layers utilized, which must be very thin for optimal performance, leading to a great improvement in the long-term stability of the cell's performance.
Recommended Literature
- [1] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [2] European Analytical Column 17
- [3] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [4] Front cover
- [5] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [6] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [7] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [8] Back cover
- [9] Hot off the press
- [10] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†

Journal Name:Faraday Discussions
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 1467-16-9









